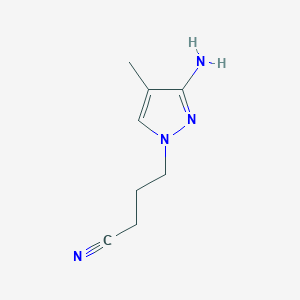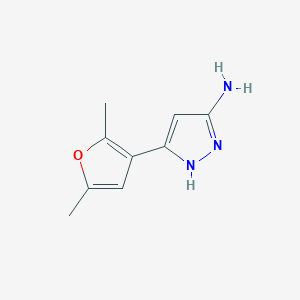
3-(2,5-Dimethylfuran-3-YL)-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-Dimethylfuran-3-YL)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylfuran-3-YL)-1H-pyrazol-5-amine typically involves the reaction of 2,5-dimethylfuran with hydrazine derivatives under specific conditions. One common method involves the use of microwave-assisted organic synthesis, which offers advantages such as shorter reaction times and higher yields. For instance, a reaction involving 2,5-dimethylfuran, hydrazine hydrate, and an appropriate catalyst under microwave irradiation can yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale microwave-assisted synthesis or conventional heating methods. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Microwave-assisted synthesis is often preferred due to its operational simplicity, safety, and minimization of side reactions .
Análisis De Reacciones Químicas
Types of Reactions
3-(2,5-Dimethylfuran-3-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Aplicaciones Científicas De Investigación
3-(2,5-Dimethylfuran-3-YL)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 3-(2,5-Dimethylfuran-3-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes and inhibit essential enzymes. The compound’s anti-inflammatory and anticancer effects are thought to be mediated through the modulation of inflammatory pathways and the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
3-(2,5-Dimethylfuran-3-YL)-1H-pyrazol-5-ol: This compound is structurally similar but contains a hydroxyl group instead of an amine group.
3-(2,5-Dimethylfuran-3-YL)-1H-pyrazol-5-thiol: This compound has a thiol group in place of the amine group.
Uniqueness
3-(2,5-Dimethylfuran-3-YL)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H11N3O |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
5-(2,5-dimethylfuran-3-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H11N3O/c1-5-3-7(6(2)13-5)8-4-9(10)12-11-8/h3-4H,1-2H3,(H3,10,11,12) |
Clave InChI |
HOXLRHPDXQSFCM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(O1)C)C2=CC(=NN2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B13306740.png)
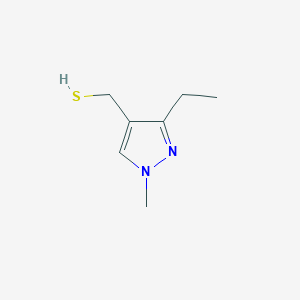
![Methyl 2-[(acetyloxy)(pyridin-2-yl)methyl]prop-2-enoate](/img/structure/B13306758.png)

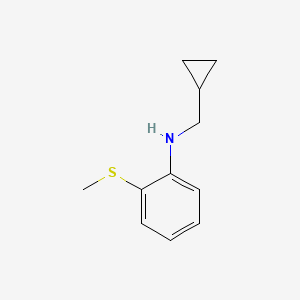
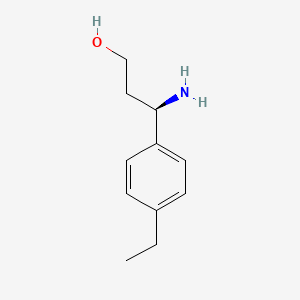

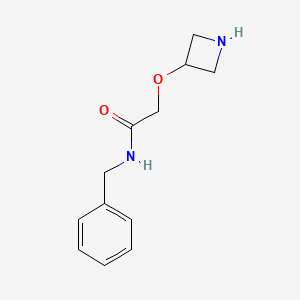
![2,5-Dimethyl-imidazo[1,2-a]pyridine-3-carboxaldehyde](/img/structure/B13306801.png)

![2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13306806.png)
![4-Chloro-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13306807.png)
